(2-Aminopyridin-3-YL)dimethylphosphine oxide

Description

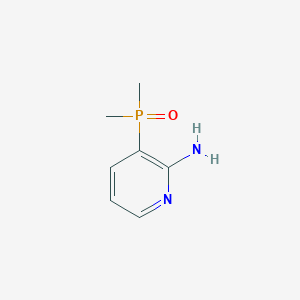

(2-Aminopyridin-3-yl)dimethylphosphine oxide is a heterocyclic organophosphorus compound featuring a pyridine ring substituted with an amino group at position 2 and a dimethylphosphine oxide group at position 2. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry, particularly in kinase inhibitor design. Its molecular weight is approximately 170.15 g/mol (based on analogous isomers) , and it is classified as a hazardous substance requiring careful handling (H301-H410) .

Structure

3D Structure

Properties

IUPAC Name |

3-dimethylphosphorylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N2OP/c1-11(2,10)6-4-3-5-9-7(6)8/h3-5H,1-2H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZMRIZBOTWMMLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=C(N=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N2OP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Coupling of Halopyridines with Phosphine Oxides

A widely validated approach involves palladium-catalyzed cross-coupling between halogenated pyridines and dimethylphosphine oxide. For instance, 2-bromo-3-aminopyridine serves as a key precursor, reacting with dimethylphosphine oxide under Pd(II) catalysis. Han et al. demonstrated that Pd₂(dba)₃ combined with 1,3-bis(diphenylphosphino)propane (dppp) as a ligand enables stereoselective formation of tertiary phosphine oxides. The reaction proceeds via oxidative addition of the Pd(0) catalyst into the C–Br bond, followed by transmetalation with the phosphine oxide and reductive elimination to yield the target compound (Figure 1).

Reaction Conditions :

This method is notable for its tolerance of electron-withdrawing and donating substituents on the pyridine ring, ensuring broad applicability.

Nickel-Mediated Phosphorylation Strategies

Decarbonylative Phosphorylation of Pyridinecarbonyls

Nickel-catalyzed decarbonylation offers an alternative route. Starting from 3-aminopyridine-2-carbonyl chloride, reaction with dimethylphosphine oxide in the presence of Ni(OAc)₂ at elevated temperatures (150–170°C) induces decarbonylation, yielding the phosphine oxide derivative. The mechanism involves oxidative insertion of Ni(0) into the C–O bond, ligand exchange with phosphine, and reductive elimination (Scheme 20 in).

Key Advantages :

-

Avoids halogenated intermediates

-

Suitable for bulk synthesis due to minimal byproducts

Limitations :

Nucleophilic Substitution Followed by Oxidation

Two-Step Synthesis via Phosphinite Intermediates

A classical method involves nucleophilic substitution at the pyridine ring followed by oxidation. For example, 3-amino-2-chloropyridine reacts with dimethylphosphinite (HP(O)Me₂) in the presence of a base (e.g., KOtBu) to form the phosphinite intermediate, which is subsequently oxidized with H₂O₂ to yield the phosphine oxide.

Optimization Insights :

-

Base Selection : Strong bases (e.g., NaH) improve substitution efficiency but risk side reactions.

-

Oxidant Efficacy : H₂O₂ in acetic acid achieves near-quantitative oxidation without over-oxidizing the amino group.

Typical Yields : 60–75% over two steps.

Radical-Based Phosphorylation Approaches

Silver-Catalyzed C–H Activation

Recent advances utilize Ag(I)/persulfate systems to directly phosphorylate pyridines. In this method, AgNO₃ and K₂S₂O₈ generate Ag(II) radicals, which abstract hydrogen from the pyridine C–H bond, enabling coupling with dialkyl phosphites. For 2-aminopyridines, this approach selectively functionalizes the 3-position due to the directing effect of the amino group.

Critical Parameters :

-

Catalyst: AgNO₃ (10 mol%)

-

Oxidant: K₂S₂O₈ (2 equiv)

-

Solvent: Acetonitrile/water (4:1) at 80°C

Comparative Analysis of Synthetic Methods

| Method | Catalyst | Temperature | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Pd-catalyzed coupling | Pd₂(dba)₃/dppp | 110°C | 72–85% | High selectivity, mild conditions | Cost of Pd catalysts |

| Ni-mediated decarbonylation | Ni(OAc)₂ | 150–170°C | 55–65% | No halogenated reagents | High energy input |

| Nucleophilic substitution | KOtBu/H₂O₂ | RT – 80°C | 60–75% | Simple reagents | Multi-step process |

| Radical phosphorylation | AgNO₃/K₂S₂O₈ | 80°C | 50–68% | C–H activation | Moderate yields |

Mechanistic Insights and Reaction Optimization

Role of Ligands in Pd-Catalyzed Reactions

Ligands critically influence the efficiency of palladium-catalyzed couplings. Bulky, electron-rich ligands (e.g., Xantphos) enhance oxidative addition rates but may hinder transmetalation. In contrast, bidentate ligands like dppp stabilize the Pd intermediate, improving yields.

Chemical Reactions Analysis

(2-Aminopyridin-3-YL)dimethylphosphine oxide: undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives, which may have different properties and applications.

Reduction: Reduction reactions can be used to modify the compound, potentially leading to the formation of new compounds with different functionalities.

Substitution: Substitution reactions can occur at different positions on the pyridine ring, leading to the formation of a variety of substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.

Major Products Formed:

Oxidation: Oxidized derivatives of the compound.

Reduction: Reduced forms of the compound.

Substitution: Substituted derivatives of the compound.

Scientific Research Applications

The compound has shown significant potential in biological research, particularly in the following areas:

- Kinase Inhibition : It acts as an inhibitor of various kinases, which are crucial for cell signaling pathways involved in cancer progression. Studies have demonstrated that modifications to the compound can enhance its binding affinity and selectivity towards specific kinases, making it a candidate for cancer therapeutics .

- Anticancer Properties : Research indicates that (2-Aminopyridin-3-YL)dimethylphosphine oxide derivatives can improve the efficacy of existing anticancer agents. For instance, combination therapies utilizing this compound have shown increased apoptosis in resistant cancer cell lines compared to monotherapy .

- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits, positioning it as a potential treatment for neurodegenerative diseases.

Coordination Chemistry

In coordination chemistry, this compound serves as a versatile ligand. Its ability to form stable complexes with transition metals enhances its utility in catalysis and materials science. The phosphine oxide group allows for diverse interactions with metal centers, facilitating various catalytic processes .

FAK Inhibition Study

A focused study evaluated the inhibitory effects of this compound on focal adhesion kinase (FAK). The compound exhibited an IC50 value in the low nanomolar range, indicating potent inhibitory activity. Structural modifications enhanced its binding affinity, underscoring the importance of the phosphine oxide moiety in biological activity.

Combination Therapy in Cancer Treatment

In vitro studies demonstrated that combining this compound with established chemotherapeutics significantly increased apoptosis rates in cancer cell lines. This suggests its potential role as an adjunct therapy to improve treatment outcomes for patients with resistant tumors .

Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Kinase Inhibition | Inhibits FAK and other kinases | |

| Anticancer Efficacy | Enhances activity against cancer cell lines | |

| Neuroprotection | Potential protective effects on neuronal cells |

Mechanism of Action

The mechanism by which (2-Aminopyridin-3-YL)dimethylphosphine oxide exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to positional isomers and analogs with variations in substituent positions or heterocyclic cores. Key differences in physicochemical properties, pharmacological activity, and safety are outlined below.

Positional Isomers of Aminopyridinyl Dimethylphosphine Oxides

Heterocyclic Analogs

Mechanistic and Pharmacological Insights

- Role of Phosphine Oxide: The PO group in this compound avoids redox metabolism (unlike carbonyls/alcohols), improving metabolic stability . Its hydrogen-bond acceptor capability complements conventional groups (e.g., sulfones) in drug-receptor interactions .

- Comparison to Brigatinib: The anticancer drug brigatinib incorporates a dimethylphosphine oxide substituent, contributing to high solubility (BCS class 1) and ALK kinase inhibition .

Biological Activity

(2-Aminopyridin-3-yl)dimethylphosphine oxide is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Structural Characteristics

This compound features a phosphine oxide functional group, which is known for its strong hydrogen-bonding capabilities and polar nature. These characteristics enhance the solubility and metabolic stability of compounds, making them attractive candidates for drug development. The incorporation of this phosphine oxide moiety into various chemical frameworks has been shown to improve pharmacokinetic properties significantly.

The biological activity of this compound can be attributed to its ability to interact with biological targets, particularly in the context of cancer therapy. Research indicates that phosphine oxides can modulate signaling pathways involved in cell proliferation and apoptosis. For example, compounds containing this moiety have demonstrated the ability to induce reactive oxygen species (ROS), leading to cell cycle arrest and increased apoptosis in cancer cell lines such as HeLa and Ishikawa cells .

Case Studies and Research Findings

-

Anticancer Activity : A study investigating various aziridine phosphine oxides, including this compound, revealed significant antiproliferative effects against human cervical carcinoma cells (HeLa). The half-maximal inhibitory concentration (IC50) values indicated that these compounds were effective in inhibiting cell viability, with some derivatives showing enhanced activity compared to their non-phosphorylated counterparts .

Compound IC50 (µM) Cell Line 5 12.5 HeLa 7 15.0 Ishikawa - Modulation of Immune Responses : Another study highlighted the role of this compound as a modulator of cytokine responses, particularly IL-12 and IL-23. This suggests potential applications in autoimmune diseases and inflammatory conditions .

- Pharmacokinetic Properties : The introduction of the dimethylphosphine oxide fragment into various drug candidates has been associated with improved solubility and metabolic stability. For instance, the modification of existing drugs with this moiety has resulted in enhanced bioavailability and reduced lipophilicity, which is crucial for effective therapeutic action .

Comparative Analysis

A comparative analysis of phosphine oxides versus traditional drug classes reveals several advantages:

| Property | Phosphine Oxides | Traditional Drugs |

|---|---|---|

| Solubility | High | Variable |

| Metabolic Stability | Enhanced | Often limited |

| Hydrogen Bonding Capability | Strong | Moderate to weak |

| Anticancer Activity | Significant | Varies widely |

Q & A

Basic Research Questions

Q. How is (2-Aminopyridin-3-YL)dimethylphosphine oxide synthesized, and what challenges arise in its purification?

- Methodological Answer : The compound is typically synthesized via phosphonylation reactions using trialkyl phosphites or cross-coupling strategies. For example, phosphonylation of 2-aminopyridine derivatives with triethyl phosphite under anhydrous conditions yields the phosphine oxide moiety. Challenges include controlling regioselectivity due to competing reactions at the amino group and pyridine nitrogen. Purification often requires column chromatography with polar solvents (e.g., ethyl acetate/methanol gradients) to separate byproducts . Structural analogs like brigatinib highlight the importance of dimethylphosphine oxide’s hydrogen-bond acceptor properties in stabilizing intermediates during synthesis .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- Raman Spectroscopy : Resolves torsional modes of the dimethylphosphine group (e.g., 169–190 cm⁻¹ for A'' symmetry) .

- Infrared (IR) Spectroscopy : Identifies P=O stretching (~1200 cm⁻¹) and N–H bending (~1600 cm⁻¹) vibrations.

- NMR : ¹H NMR distinguishes aromatic protons (δ 6.5–8.5 ppm) and methyl groups on phosphorus (δ 1.2–1.5 ppm). ³¹P NMR confirms phosphorus oxidation state (δ 20–30 ppm) .

Q. How does the stability of this compound vary under different pH and temperature conditions?

- Methodological Answer : The phosphine oxide bond is resistant to redox reactions but hydrolyzes under strongly acidic (pH < 2) or basic (pH > 12) conditions. Thermal gravimetric analysis (TGA) shows decomposition above 200°C, releasing phosphorus oxides. Stability in aqueous buffers (pH 4–9) makes it suitable for biological studies, as seen in brigatinib’s preclinical pharmacokinetics .

Advanced Research Questions

Q. What role does this compound play in coordination chemistry or catalytic systems?

- Methodological Answer : The compound acts as a ligand in transition-metal complexes due to its dual donor sites (pyridine N and phosphoryl O). For example, in palladium-catalyzed cross-coupling reactions, it stabilizes intermediates via P=O→Pd coordination. Computational studies (DFT) optimize bond angles and electronic effects to enhance catalytic turnover . Comparative data with tri-n-octylphosphine oxide (TOPO) show superior steric flexibility in bulky reaction environments .

Q. How can contradictions in spectral or crystallographic data for this compound be resolved?

- Methodological Answer : Contradictions often arise from torsional isomerism or solvent-dependent conformational changes. For example:

- Raman vs. IR Assignments : Far-IR spectra (e.g., 166–169 cm⁻¹ transitions) resolve ambiguities in torsional modes not detected by Raman .

- X-ray Crystallography : Compare with Cambridge Structural Database (CSD) entries for bond-length validation. Discrepancies in P–C bond lengths (>1.81 Å) may indicate partial oxidation or crystal packing effects .

Q. What computational models predict the reactivity of this compound in novel reaction environments?

- Methodological Answer : Density Functional Theory (DFT) models (e.g., B3LYP/6-311+G**) calculate:

- Torsional Potential Constants : V₃ = 378 cm⁻¹ (barrier to methyl group rotation) .

- Frontier Molecular Orbitals (FMOs) : HOMO localization on the pyridine ring predicts electrophilic substitution sites.

- Solvent Effects : PCM models simulate polar aprotic solvents (e.g., DMSO) to optimize reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.